molecular formula C10H17NO3 B2884281 2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester CAS No. 2137065-52-0

2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester

Cat. No. B2884281
CAS RN: 2137065-52-0
M. Wt: 199.25
InChI Key: VHMVPTHFTIAYBB-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of tert-butyl esters, such as “2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester”, can be achieved through various methods. One such method is the Steglich Esterification, which is a mild reaction allowing the conversion of sterically demanding and acid labile substrates . Another method involves the use of boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . This method has been found to be efficient and safe for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol .


Molecular Structure Analysis

The molecular structure of “2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester” is represented by the formula C10H17NO3. The structure is based on a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Tert-butyl esters can undergo various chemical reactions. For instance, they can react with SOCl2 at room temperature to provide acid chlorides in very good yields . Additionally, they can be functionalized via 1,3-chelation using NaOtBu .


Physical And Chemical Properties Analysis

Esters are polar molecules and have intermediate boiling points between nonpolar alkanes and alcohols . They can engage in hydrogen bonding with water, making esters of low molar mass somewhat soluble in water .

Scientific Research Applications

Organic Synthesis Intermediates

tert-Butyl esters: are widely used as intermediates in organic synthesis due to their stability and ease of transformation into other functional groups . The tert-butyl group can be deprotected under mild conditions, allowing for further synthetic modifications. This particular compound, with its unique structure, serves as a versatile building block for the synthesis of complex organic molecules.

Medicinal Chemistry

In medicinal chemistry, tert-butyl esters are valuable for the development of new pharmaceuticals. They are often used in the synthesis of drug substances, where the tert-butyl group serves as a protective group that can be removed after the necessary chemical transformations have been completed.

Biocatalysis

The tert-butyl group’s unique reactivity pattern makes it suitable for applications in biocatalytic processes . Its presence in a molecule can influence the molecule’s behavior in enzymatic reactions, potentially leading to more efficient or selective processes in the production of pharmaceuticals or fine chemicals.

Biosynthetic Pathways

This compound’s tert-butyl group plays a role in biosynthetic pathways , where it can be involved in the synthesis or degradation of natural products . Understanding its behavior in these pathways can lead to insights into how certain biological molecules are produced or broken down in nature.

Chemical Transformations

tert-Butyl esters: are used in various chemical transformations, which make them valuable intermediates in organic chemistry . They can undergo reactions such as esterification, hydrolysis, and oxidation, which are fundamental in the synthesis of a wide range of organic compounds.

Protective Group Chemistry

The tert-butyl ester group is a common protective group in peptide and nucleotide chemistry . It protects carboxylic acids from unwanted reactions during peptide synthesis, and can be removed under controlled conditions without affecting other parts of the molecule.

Future Directions

The future directions in the study and application of “2-Methyl-5-oxopyrrolidine-2beta-carboxylic acid tert-butyl ester” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in various fields such as pharmaceuticals and organic materials. The development of more sustainable and efficient synthesis methods could also be a focus of future research .

properties

IUPAC Name

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)10(4)6-5-7(12)11-10/h5-6H2,1-4H3,(H,11,12)/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMVPTHFTIAYBB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CCC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (2R)-2-methyl-5-oxopyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.